2-Chloro-5-(hydroxyiminomethyl)phenylboronic acid
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Overview
Description
2-Chloro-5-(hydroxyiminomethyl)phenylboronic acid is an organoboron compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a boronic acid group, a chloro substituent, and a hydroxyiminomethyl group attached to a phenyl ring. These functional groups contribute to its reactivity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(hydroxyiminomethyl)phenylboronic acid typically involves the following steps:
Formation of the Hydroxyiminomethyl Group: This can be achieved by reacting 2-chloro-5-formylphenylboronic acid with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is usually carried out in an aqueous or alcoholic medium at room temperature.
Purification: The crude product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(hydroxyiminomethyl)phenylboronic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro substituent can be replaced by other nucleophiles under suitable conditions.
Coupling Reactions: The boronic acid group participates in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.
Oxidation and Reduction: The hydroxyiminomethyl group can undergo oxidation to form nitroso or nitro derivatives, and reduction to form amines.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted phenylboronic acids can be obtained.
Coupling Products: Biaryl compounds are typically formed in Suzuki-Miyaura coupling reactions.
Oxidation and Reduction Products: Nitroso, nitro, or amine derivatives of the original compound.
Scientific Research Applications
2-Chloro-5-(hydroxyiminomethyl)phenylboronic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of biaryl compounds via Suzuki-Miyaura coupling.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the synthesis of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(hydroxyiminomethyl)phenylboronic acid in chemical reactions involves the following:
Suzuki-Miyaura Coupling: The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product.
Oxidation and Reduction: The hydroxyiminomethyl group can be oxidized or reduced through electron transfer processes, leading to the formation of various functional groups.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the chloro and hydroxyiminomethyl groups, making it less reactive in certain transformations.
2-Chloro-5-formylphenylboronic Acid: Precursor to 2-Chloro-5-(hydroxyiminomethyl)phenylboronic acid, with a formyl group instead of hydroxyiminomethyl.
2-Chloro-5-(aminomethyl)phenylboronic Acid: Contains an aminomethyl group instead of hydroxyiminomethyl, leading to different reactivity.
Uniqueness
This compound is unique due to the presence of both chloro and hydroxyiminomethyl groups, which enhance its reactivity and versatility in chemical synthesis. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
1272412-67-5 |
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Molecular Formula |
C7H7BClNO3 |
Molecular Weight |
199.40 g/mol |
IUPAC Name |
[2-chloro-5-(hydroxyiminomethyl)phenyl]boronic acid |
InChI |
InChI=1S/C7H7BClNO3/c9-7-2-1-5(4-10-13)3-6(7)8(11)12/h1-4,11-13H |
InChI Key |
NRFCKPJWQMVWJW-UHFFFAOYSA-N |
Isomeric SMILES |
B(C1=C(C=CC(=C1)/C=N\O)Cl)(O)O |
SMILES |
B(C1=C(C=CC(=C1)C=NO)Cl)(O)O |
Canonical SMILES |
B(C1=C(C=CC(=C1)C=NO)Cl)(O)O |
Synonyms |
2-Chloro-5-(hydroxyiMinoMethyl)phenylboronic acid |
Origin of Product |
United States |
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